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molecular formula C4H9ClN6 B1647377 2,4,5,6-Pyrimidinetetraamine hydrochloride

2,4,5,6-Pyrimidinetetraamine hydrochloride

Cat. No. B1647377
M. Wt: 176.61 g/mol
InChI Key: AGTIQJILUCODGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04080325

Procedure details

reacting tetraaminopyrimidinehydrochloride with dihydroxyacetone in the presence of air and water and at a pH in the range of 5.5±0.2 to give 2,4-diamino-6-hydroxymethylpteridine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[N:8]=[C:7]([NH2:9])[N:6]=[C:5]([NH2:10])[C:4]=1[NH2:11].[OH:12][CH:13](O)[C:14](=O)[CH3:15]>O>[NH2:9][C:7]1[N:8]=[C:3]([NH2:2])[C:4]2[C:5](=[N:10][CH:15]=[C:14]([CH2:13][OH:12])[N:11]=2)[N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=C(C(=NC(=N1)N)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(C)=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=NC=C(N=C2C(=N1)N)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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